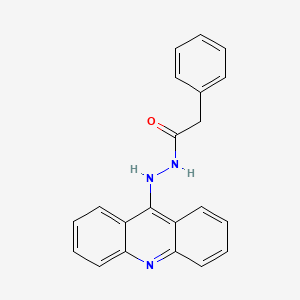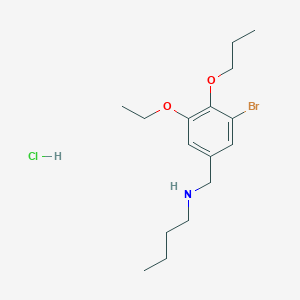![molecular formula C21H31Cl2NO2 B4149305 1-(1-adamantyl)-N-[(3-chloro-4,5-dimethoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B4149305.png)
1-(1-adamantyl)-N-[(3-chloro-4,5-dimethoxyphenyl)methyl]ethanamine;hydrochloride
Overview
Description
1-(1-adamantyl)ethylamine hydrochloride is a complex organic compound that features a unique adamantyl group, a benzylamine moiety, and a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-adamantyl)ethylamine hydrochloride typically involves multiple steps. One common approach starts with the preparation of the adamantyl group, followed by the introduction of the benzylamine moiety. The final step involves the formation of the hydrochloride salt.
Preparation of Adamantyl Group: The adamantyl group can be synthesized through the hydrogenation of adamantane derivatives under high pressure and temperature conditions.
Introduction of Benzylamine Moiety: This step involves the reaction of 3-chloro-4,5-dimethoxybenzyl chloride with an amine source in the presence of a base such as sodium hydroxide.
Formation of Hydrochloride Salt: The final compound is obtained by treating the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(1-adamantyl)ethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl chloride position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Substitution: Sodium hydroxide, various nucleophiles, reflux conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Substituted benzylamine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1-(1-adamantyl)ethylamine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool in biochemical studies.
Medicine
In medicinal chemistry, 1-(1-adamantyl)ethylamine hydrochloride is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials with unique properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(1-adamantyl)ethylamine hydrochloride involves its interaction with specific molecular targets. The adamantyl group provides structural stability, while the benzylamine moiety can interact with various biological receptors. The hydrochloride salt enhances the compound’s solubility and bioavailability.
Molecular Targets and Pathways
Receptors: The compound may interact with G-protein coupled receptors (GPCRs) or ion channels, modulating their activity.
Pathways: It can influence signaling pathways such as the MAPK/ERK pathway, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
[1-(1-adamantyl)ethyl]amine hydrochloride: Lacks the benzylamine moiety, resulting in different reactivity and applications.
[3-chloro-4,5-dimethoxybenzyl]amine hydrochloride: Lacks the adamantyl group, affecting its stability and interaction with biological targets.
Uniqueness
1-(1-adamantyl)ethylamine hydrochloride is unique due to the combination of the adamantyl group and the benzylamine moiety. This dual functionality provides enhanced stability, reactivity, and potential for diverse applications in various fields.
Properties
IUPAC Name |
1-(1-adamantyl)-N-[(3-chloro-4,5-dimethoxyphenyl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30ClNO2.ClH/c1-13(21-9-14-4-15(10-21)6-16(5-14)11-21)23-12-17-7-18(22)20(25-3)19(8-17)24-2;/h7-8,13-16,23H,4-6,9-12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVSRHNSIZQNPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NCC4=CC(=C(C(=C4)Cl)OC)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-BENZYL-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-4-CHLOROBENZAMIDE](/img/structure/B4149222.png)

![4-[(cyclopentylamino)methyl]-N,N-dimethylaniline;hydrochloride](/img/structure/B4149249.png)
![N-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzyl}-3-(4-morpholinyl)-1-propanamine hydrochloride](/img/structure/B4149256.png)
![2-[4-[[2-(Dimethylamino)ethylamino]methyl]-2-methoxyphenoxy]ethanol;hydrochloride](/img/structure/B4149264.png)
![N-[(3-ethoxy-4-prop-2-ynoxyphenyl)methyl]propan-2-amine;hydrochloride](/img/structure/B4149276.png)
![N-[(3-ethoxy-5-iodo-4-propan-2-yloxyphenyl)methyl]butan-1-amine;hydrochloride](/img/structure/B4149279.png)
![2-[4-[(1-Hydroxybutan-2-ylamino)methyl]phenoxy]acetamide](/img/structure/B4149287.png)
![2-[(4-Cyclopentyloxy-3-iodo-5-methoxyphenyl)methylamino]ethanol;hydrochloride](/img/structure/B4149293.png)
![2-[5-(Butylaminomethyl)-2-methoxyphenoxy]acetamide;hydrochloride](/img/structure/B4149297.png)
![N-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B4149307.png)
![2-[[4-[(2-Chlorophenyl)methoxy]-3-ethoxy-5-iodophenyl]methylamino]-2-methylpropan-1-ol;hydrochloride](/img/structure/B4149325.png)

![N-[4-(cyclopentyloxy)-3-ethoxybenzyl]cyclopentanamine hydrochloride](/img/structure/B4149332.png)
